methyl N-(6-benzoyl-3-methyl-1H-benzimidazol-3-ium-2-yl)carbamate

Description

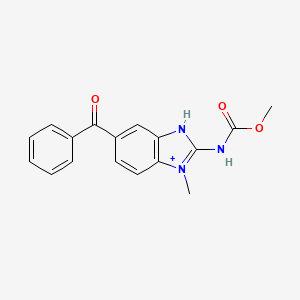

Methyl N-(6-benzoyl-3-methyl-1H-benzimidazol-3-ium-2-yl)carbamate is a benzimidazole derivative characterized by a quaternized nitrogen atom at position 3 of the benzimidazole ring, a benzoyl substituent at position 6, and a methyl carbamate group at position 2. The quaternized benzimidazolium core introduces a positive charge, which may enhance solubility or alter binding interactions compared to neutral benzimidazole analogs. This structural motif is reminiscent of antiparasitic agents like mebendazole (a benzimidazole carbamate), but the addition of the 3-methyl group and the charged imidazolium system distinguishes it .

Properties

Molecular Formula |

C17H16N3O3+ |

|---|---|

Molecular Weight |

310.33 g/mol |

IUPAC Name |

methyl N-(6-benzoyl-3-methyl-1H-benzimidazol-3-ium-2-yl)carbamate |

InChI |

InChI=1S/C17H15N3O3/c1-20-14-9-8-12(15(21)11-6-4-3-5-7-11)10-13(14)18-16(20)19-17(22)23-2/h3-10H,1-2H3,(H,18,19,22)/p+1 |

InChI Key |

KXXOKPYARUONDX-UHFFFAOYSA-O |

Canonical SMILES |

C[N+]1=C(NC2=C1C=CC(=C2)C(=O)C3=CC=CC=C3)NC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(6-benzoyl-3-methyl-1H-benzimidazol-3-ium-2-yl)carbamate typically involves the reaction of 6-benzoyl-1H-benzimidazole with methyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure consistent product quality. The final product is subjected to rigorous quality control measures, including purity analysis and stability testing .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(6-benzoyl-3-methyl-1H-benzimidazol-3-ium-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzimidazole ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Methyl N-(6-benzoyl-3-methyl-1H-benzimidazol-3-ium-2-yl)carbamate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antiviral properties.

Medicine: Investigated for its anticancer properties, particularly in the treatment of breast cancer.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through the disruption of microtubule formation. It binds to the colchicine binding site on tubulin, preventing the polymerization of microtubules. This leads to cell cycle arrest and apoptosis in cancer cells. The compound is particularly effective against cancer cells with mutant p53, as it induces cell death through both p53-dependent and p53-independent pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Mebendazole (Methyl N-(6-Benzoyl-1H-benzimidazol-2-yl)carbamate)

- Structure : Neutral benzimidazole core with a benzoyl group at position 6 and a carbamate at position 2. Lacks the 3-methyl substituent and imidazolium charge .

- Activity : Well-established anthelmintic agent, inhibiting microtubule polymerization in parasites.

- Synthesis : Typically involves cyclization of o-phenylenediamine derivatives followed by benzoylation and carbamate formation.

- Key Differences : The absence of a charged imidazolium system in mebendazole may reduce solubility in polar solvents compared to the target compound.

TG2 Inhibitor (Methyl N-[(E,1S)-6-(Dimethylamino)-1-[[1-[(4-Isobutyl-1H-benzimidazol-2-yl)methyl]-2-oxo-3-pyridyl]carbamoyl]-6-oxo-hex-4-enyl]carbamate)

- Structure: Features a benzimidazole core linked to a pyridyl carbamoyl group and a dimethylaminohexenyl side chain. The carbamate is part of a complex side chain rather than directly attached to the benzimidazole .

- Activity : Inhibits transglutaminase 2 (TG2), relevant for treating celiac disease and fibrotic disorders.

- Key Differences : The extended substituents and lack of a quaternized nitrogen highlight divergent design strategies—targeting enzyme active sites vs. leveraging charge for solubility or membrane penetration.

Benzodithiazine Derivatives (Compounds 2 and 3 from )

- Structure: Benzodithiazine rings (1,4,2-benzodithiazin-3-yl) with chloro, methyl, and hydrazino substituents. Compound 3 includes a carboxylate group .

- Synthesis : Prepared via nucleophilic substitution of methylthio groups with hydrazine derivatives.

- Key Differences : The sulfur-containing heterocycle and lack of a carbamate group distinguish these from the target compound. Their IR and NMR spectra (e.g., SO₂ stretches at 1345–1155 cm⁻¹) reflect sulfur-oxygen bonding absent in benzimidazolium systems .

Cyclopentane Carbamates ()

- Structure : Aliphatic carbamates (e.g., tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate) with stereospecific hydroxyl and carbamate groups .

- Applications : Serve as chiral intermediates in drug synthesis.

- Key Differences : The absence of aromatic systems and charged moieties highlights the versatility of carbamates in diverse chemical contexts.

Data Table: Structural and Functional Comparison

Biological Activity

Methyl N-(6-benzoyl-3-methyl-1H-benzimidazol-3-ium-2-yl)carbamate is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy across various cancer cell lines.

Chemical Structure and Synthesis

The structure of this compound is characterized by a benzimidazole core, which is known for its diverse biological activities. The compound can be synthesized through various methods, typically involving the reaction of benzimidazole derivatives with carbamate precursors.

Anticancer Properties

Recent studies have shown that this compound exhibits potent cytotoxicity against a range of human cancer cell lines. The compound's mechanism is primarily attributed to its ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

Efficacy in Cancer Cell Lines

In a study evaluating the cytotoxic effects of the compound, it was found that:

- Neuroblastoma and Glioblastoma : The compound demonstrated an LC50 (lethal concentration for 50% of cells) in the nanomolar range, significantly lower than many existing treatments. For instance, in U87 glioblastoma cells, the LC50 was approximately 200 nM, indicating strong efficacy compared to other agents currently in clinical trials .

| Cell Line | LC50 (nM) |

|---|---|

| U87 (Glioblastoma) | 200 |

| BE (Neuroblastoma) | 18.9 |

The primary mechanism through which this compound exerts its effects involves:

- Microtubule Disruption : The compound binds to tubulin, preventing proper microtubule formation.

- Induction of Apoptosis : It triggers apoptotic pathways leading to programmed cell death.

- Enhanced Drug Delivery : Its structure allows for improved permeability across the blood-brain barrier, making it particularly effective for central nervous system tumors .

Case Studies

Case Study 1 : A study involving the administration of this compound in mice showed significant tumor regression in glioblastoma models when combined with radiation therapy. The combination treatment resulted in less than 0.5% of cells retaining reproductive integrity post-treatment .

Case Study 2 : In another investigation, the biodistribution of the compound was assessed following oral administration. Results indicated effective uptake in brain tissues, supporting its potential as a therapeutic agent for brain tumors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.